![molecular formula C16H21N3S B2819622 4-(2-甲基哌嗪-1-基)-5,6,7,8-四氢-[1]苯并噻吩[2,3-d]嘧啶 CAS No. 379239-48-2](/img/structure/B2819622.png)
4-(2-甲基哌嗪-1-基)-5,6,7,8-四氢-[1]苯并噻吩[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
Pyrimidines have been isolated from the nucleic acid hydrolyses and are much weaker bases than pyridine and soluble in water .科学研究应用
胆碱酯酶和 Aβ 聚集抑制剂的双重活性
一类新型的 2,4-二取代嘧啶类化合物表现出胆碱酯酶抑制剂和淀粉样蛋白-β (Aβ) 聚集抑制剂的双重活性,靶向阿尔茨海默病 (AD) 中的多种病理途径。这些化合物,包括带有 4-甲基哌啶-1-基团的变体,在体外和通过分子建模显示出潜力,用于开发针对 AD 中胆碱能缺陷和淀粉样蛋白病理的治疗方法 (T. Mohamed 等人,2011)。
ASK1 抑制剂用于炎症和疼痛管理
4-(4-氨基哌啶-1-基)-7H-吡咯并[2,3-d]嘧啶的衍生物,包括带有芳基酰胺修饰的衍生物,已被宣称为 ASK1 抑制剂,用于治疗炎症和疼痛。这些化合物对骨关节炎和神经性疼痛等疾病具有潜在的效用 (P. Norman,2012)。
合成和抗肿瘤活性
新型四氢吡啶并[4,3-d]嘧啶衍生物对各种癌细胞系表现出显着的抗肿瘤活性。这包括与已知治疗方法相比效力更高的修饰化合物,表明它们作为新型抗癌剂的潜力 (D. Guo 等人,2012)。
组胺 H4 受体配体
一系列合成的 2-氨基嘧啶作为组胺 H4 受体 (H4R) 的配体,显示出开发新型抗炎和抗伤害感受(止痛)剂的潜力。这些化合物,包括带有 4-甲基哌嗪-1-基团的化合物,已在体外和动物模型中研究了它们的疗效,支持了 H4R 拮抗剂在疼痛管理中的治疗潜力 (R. Altenbach 等人,2008)。
降压和抗溃疡活性
二氢嘧啶类,包括由四氢嘧啶类合成的二氢嘧啶类,已被评估其降压和抗溃疡活性。这些研究揭示了二氢嘧啶衍生物的多样化治疗潜力,突出了它们在开发治疗高血压和溃疡性疾病中的作用 (Kulbhushan Rana 等人,2004;2011)。
作用机制
Target of Action
The primary targets of 4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which may result in cell cycle arrest . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
Cdk2, a potential target of similar compounds, is involved in the cell cycle regulation pathway . Inhibition of CDK2 can disrupt this pathway, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies typically involve in silico docking and molecular dynamics simulations, along with ADME calculations .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . This suggests that the compound could potentially induce cell death in certain types of cells .
Action Environment
未来方向
属性
IUPAC Name |
4-(2-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-11-6-4-5-9-19(11)15-14-12-7-2-3-8-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMLCVCMDJDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C4=C(CCCC4)SC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。